molecular formula C24H23N5O2 B2981108 ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 477866-20-9

ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2981108
CAS No.: 477866-20-9
M. Wt: 413.481
InChI Key: JZKXGDVUHZCZAG-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a piperazine ring, which is further substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with piperazine.

    Substitution with Pyridine: The final step involves the substitution of the piperazine ring with a pyridine moiety, which can be achieved through a coupling reaction using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

  • **Reduction

Properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-2-31-24(30)20-16-19(17-25)23(27-22(20)18-8-4-3-5-9-18)29-14-12-28(13-15-29)21-10-6-7-11-26-21/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXGDVUHZCZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
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ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
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ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
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ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
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ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
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ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate

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